molecular formula C9H17NO2 B13201086 Methyl 2,6-dimethylpiperidine-3-carboxylate

Methyl 2,6-dimethylpiperidine-3-carboxylate

Cat. No.: B13201086
M. Wt: 171.24 g/mol
InChI Key: MOSQXQJFELRIMD-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethylpiperidine-3-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 2 and 6, and a carboxylate group at position 3 on the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dimethylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like ammonia or primary amines are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Methyl 2,6-dimethylpiperidine-3-methanol.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2,6-dimethylpiperidine-3-carboxylate is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride
  • Methyl piperidine-3-carboxylate
  • 2,6-Dimethylpiperidine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2,6-dimethylpiperidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h6-8,10H,4-5H2,1-3H3

InChI Key

MOSQXQJFELRIMD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(N1)C)C(=O)OC

Origin of Product

United States

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